N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide
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Overview
Description
N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide, also known as MNPA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells in vitro by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to reduce inflammation in animal models by inhibiting the production of certain inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in cancer and inflammation research. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
Future research on N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide could focus on further elucidating its mechanism of action, as well as investigating its potential applications in other areas of medicine, such as neurodegenerative diseases. Additionally, further studies could explore the potential use of this compound in combination with other drugs or therapies for enhanced efficacy.
Synthesis Methods
N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-methyl-5-nitroaniline with prop-2-enamide in the presence of a base such as potassium carbonate. The resulting product is then reacted with benzoyl chloride to form this compound.
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-17(22)19-11-13-5-7-14(8-6-13)18(23)20-16-10-15(21(24)25)9-4-12(16)2/h3-10H,1,11H2,2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOFMGSABDGEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.